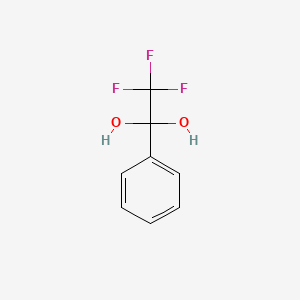

2,2,2-Trifluoro-1-phenylethane-1,1-diol

Description

Properties

Molecular Formula |

C8H7F3O2 |

|---|---|

Molecular Weight |

192.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-phenylethane-1,1-diol |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |

InChI Key |

APDULARNYREANX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-phenylethane-1,1-diol

This technical guide provides an in-depth exploration of the synthesis, principles, and applications of 2,2,2-Trifluoro-1-phenylethane-1,1-diol. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the critical aspects of its preparation, focusing on the underlying chemical logic and practical experimental considerations.

Introduction: The Significance of Trifluoromethylated Compounds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4] The trifluoromethyl (CF3) group, in particular, is a privileged motif due to its profound impact on a molecule's physicochemical and biological properties.[5] It can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities.[1][3][4]

2,2,2-Trifluoro-1-phenylethane-1,1-diol, the hydrate of 2,2,2-trifluoroacetophenone, is a valuable building block in this context. While many geminal diols are transient intermediates, this compound is a stable, crystalline solid, making it a convenient precursor for the synthesis of a wide array of trifluoromethyl-containing pharmaceuticals and agrochemicals.[6] This guide will detail the fundamental principles that govern its stability and provide robust, field-proven protocols for its synthesis.

Understanding the Stability of Trifluoromethylated Geminal Diols

The remarkable stability of 2,2,2-Trifluoro-1-phenylethane-1,1-diol is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group. This section delves into the chemical principles that underpin this stability.

The Ketone Hydration Equilibrium

The formation of a geminal diol from a ketone or aldehyde is a reversible reaction with water. For most simple ketones, such as acetone, the equilibrium heavily favors the carbonyl form due to its inherent stability.[6]

The Inductive Effect of the Trifluoromethyl Group

The three fluorine atoms on the α-carbon of 2,2,2-trifluoroacetophenone exert a strong negative inductive effect (-I effect). This effect polarizes the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack by water. This pronounced electrophilicity shifts the hydration equilibrium dramatically towards the formation of the geminal diol.[6] The stability of 2,2,2-Trifluoro-1-phenylethane-1,1-diol is analogous to that of other well-known stable hydrates, such as chloral hydrate, which also possesses strongly electron-withdrawing groups.[6]

Synthetic Pathways to 2,2,2-Trifluoro-1-phenylethane-1,1-diol

The synthesis of 2,2,2-Trifluoro-1-phenylethane-1,1-diol is predicated on the formation of its anhydrous precursor, 2,2,2-trifluoroacetophenone, which is then hydrated. The following sections detail the most reliable methods for synthesizing the ketone, which readily converts to the target diol upon aqueous workup.

Method 1: Grignard Reaction with a Trifluoroacetate Ester

This is a widely employed and robust method that involves the nucleophilic addition of a phenyl Grignard reagent to an electrophilic source of the trifluoroacetyl group, typically ethyl trifluoroacetate.

The reaction proceeds via the nucleophilic attack of the phenylmagnesium bromide on the carbonyl carbon of ethyl trifluoroacetate. This is followed by the elimination of the ethoxide leaving group to form 2,2,2-trifluoroacetophenone. During aqueous workup, the ketone is hydrated to yield the stable geminal diol.

Caption: Grignard reaction workflow for diol synthesis.

Step 1: Preparation of Phenylmagnesium Bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of bromobenzene (1.0 eq) in the anhydrous solvent via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction is initiated, maintain a gentle reflux by controlling the rate of addition of bromobenzene.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethyl Trifluoroacetate

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate (1.0 eq) in the anhydrous solvent via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Workup and Isolation

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product is often the hydrated diol.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 2,2,2-Trifluoro-1-phenylethane-1,1-diol as a white crystalline solid.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for the formation and stability of the Grignard reagent. |

| Temperature | 0 °C for addition | Controls the exothermicity of the reaction and minimizes side reactions. |

| Stoichiometry | ~1:1 Grignard to Ester | Ensures complete consumption of the starting materials. |

| Workup | Saturated aq. NH4Cl | A mild acidic quench that protonates the alkoxide and facilitates the hydration of the ketone. |

Method 2: Friedel-Crafts Acylation

An alternative approach is the Friedel-Crafts acylation of benzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

The Lewis acid activates the trifluoroacetylating agent, generating a highly electrophilic acylium ion. This intermediate then undergoes electrophilic aromatic substitution with benzene to form 2,2,2-trifluoroacetophenone. Subsequent aqueous workup leads to the formation of the diol.

Caption: Friedel-Crafts acylation pathway to the diol.

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add trifluoroacetic anhydride (1.0 eq).

-

After stirring for 15-20 minutes, add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization to afford the target diol.

Characterization

The identity and purity of 2,2,2-Trifluoro-1-phenylethane-1,1-diol can be confirmed by a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the two hydroxyl protons (which may be broad and exchangeable with D2O), and multiplets corresponding to the aromatic protons of the phenyl group. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF3 group. |

| ¹³C NMR | A quartet for the carbon of the CF3 group due to coupling with the three fluorine atoms, a signal for the diol carbon, and signals for the aromatic carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and C-F stretching bands. |

| Mass Spectrometry | The molecular ion peak may be weak or absent; however, a peak corresponding to the loss of water to form the ketone (m/z = 174.03) is typically observed. |

| Melting Point | A sharp melting point is indicative of high purity. |

Applications in Synthesis and Drug Discovery

2,2,2-Trifluoro-1-phenylethane-1,1-diol serves as a stable and easily handled solid surrogate for the liquid 2,2,2-trifluoroacetophenone.[7] This is particularly advantageous in reactions where precise dosing of the ketone is required. The diol can be readily dehydrated back to the ketone, often in situ, for use in anhydrous reactions.

The trifluoromethyl-phenyl-ethanol scaffold, readily accessible from the reduction of the corresponding ketone (or diol), is a key structural element in numerous biologically active molecules. The presence of the trifluoromethyl group can block metabolic oxidation at the benzylic position, a common metabolic liability, thereby increasing the in vivo half-life of a drug candidate.[1][3]

Safety Considerations

-

Grignard Reagents: Phenylmagnesium bromide is highly reactive with water and protic solvents and can be pyrophoric. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous techniques.

-

Trifluoroacetic Acid Derivatives: Ethyl trifluoroacetate and trifluoroacetic anhydride are corrosive and volatile. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lewis Acids: Aluminum chloride is a water-reactive and corrosive solid. It should be handled with care to avoid contact with moisture and skin.

-

Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted away from ignition sources.

References

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Joung, M. J., & Ahn, J. H. (2015). Recent Advances in the Synthesis of Trifluoromethylated Compounds. Accounts of Chemical Research, 48(3), 695–706.

- Manteau, B., Pazenok, S., & Vors, J.-P. (2010). Trifluoromethyl-substituted heterocycles: a survey of the literature from 2000 to 2008. Beilstein Journal of Organic Chemistry, 6, 1027.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Geminal diol - Wikipedia [en.wikipedia.org]

- 7. CAS 434-45-7: 2,2,2-Trifluoro-1-phenylethanone [cymitquimica.com]

Physicochemical Properties of 2,2,2-Trifluoro-1-phenylethane-1,1-diol

Executive Summary: The Dynamic Pharmacophore

2,2,2-Trifluoro-1-phenylethane-1,1-diol (CAS: Implied as hydrate of 434-45-7) is not merely a static chemical entity; it represents the hydrated, bioactive state of 2,2,2-trifluoroacetophenone (TFAP) .[1] In the context of medicinal chemistry, this compound is a "privileged structure" due to its ability to mimic the tetrahedral transition state of peptide hydrolysis.

This guide dissects the physicochemical behavior of the gem-diol moiety, emphasizing its hydration equilibrium, spectroscopic signatures, and utility as a transition-state inhibitor (TSI) for serine and cysteine proteases.[1]

Structural Dynamics & Equilibrium

The defining characteristic of this molecule is the reversible hydration of the electron-deficient ketone. Unlike non-fluorinated acetophenones, the strong electron-withdrawing effect of the trifluoromethyl group (

The Hydration Equilibrium

In organic solvents (e.g., CDCl

-

Ketone Form: Lipophilic, membrane-permeable.[1]

-

Gem-Diol Form: Polar, bioactive, mimics the tetrahedral intermediate.[1]

Thermodynamic Stability

The formation of the gem-diol is exothermic. The

DOT Diagram: Hydration Equilibrium Pathway

Figure 1: The reversible hydration pathway.[1] The electron-withdrawing CF3 group stabilizes the sp3 gem-diol product, making it the dominant species in aqueous media.[1]

Physicochemical Characterization

Key Properties Table[1]

| Property | Value / Characteristic | Context |

| Molecular Formula | C | Hydrate form |

| Molecular Weight | 192.13 g/mol | Hydrate (Ketone MW: 174.[1]12) |

| Appearance | White crystalline solid (isolated) | Liquid (as Ketone) |

| Melting Point | 75–78 °C | Isolated hydrate [1] |

| Boiling Point | 165–166 °C | Dehydrates to ketone upon heating |

| Acidity (pKa) | ~10.5–11.5 (Gem-diol OH) | Enhanced by CF |

| Solubility | High in Ethanol, Et | Moderate in H |

Spectroscopic Fingerprint (NMR)

Distinguishing the ketone from the diol is critical for validating experimental conditions.

-

F NMR: The hydration state causes a distinct chemical shift change due to the alteration in the electronic environment of the CF

-

C NMR:

-

Carbonyl (C=O):

ppm (Quartet, -

Gem-Diol (C-OH):

ppm (Quartet,

-

Applications in Drug Discovery[1][2]

Transition State Mimicry

The gem-diol moiety is a classic bioisostere for the tetrahedral intermediate formed during peptide bond hydrolysis.[1]

-

Mechanism: The catalytic serine or cysteine residue of a protease attacks the carbonyl carbon.

-

Inhibition: The CF

group stabilizes the resulting hemiacetal/hemiketal adduct, preventing the collapse of the intermediate and effectively "locking" the enzyme.

DOT Diagram: Protease Inhibition Mechanism [1]

Figure 2: Mechanism of action. The trifluoromethyl ketone acts as a 'suicide substrate' or reversible covalent inhibitor, forming a stable adduct that mimics the transition state.

Experimental Protocols

Protocol: In Situ Generation & Characterization

Objective: To confirm the formation of the gem-diol species in aqueous buffer for biological assay validation.

Reagents:

-

2,2,2-Trifluoroacetophenone (Ketone, >98%)[1]

-

Deuterated Water (D

O) -

Phosphate Buffer (pH 7.4)

Methodology:

-

Preparation: Dissolve 10 mg of 2,2,2-trifluoroacetophenone in 0.6 mL of CDCl

(Reference Sample A). -

Hydration: Dissolve 10 mg of the ketone in 0.6 mL of D

O/Phosphate buffer. Sonicate for 5 minutes to ensure homogeneity (Sample B). -

Acquisition:

-

Run

F NMR (376 MHz) for Sample A. Expect peak at -71.8 ppm . -

Run

F NMR for Sample B. Expect peak shift to ~ -82.6 ppm .[1]

-

-

Analysis: The absence of the -71.8 ppm peak in Sample B confirms complete conversion to the bioactive gem-diol form under assay conditions.[1]

Protocol: Isolation of Crystalline Hydrate

Objective: To isolate the solid diol for X-ray crystallography or solid-state stability testing.

-

Dissolution: Dissolve 1.0 g of 2,2,2-trifluoroacetophenone in 5 mL of warm hexane.

-

Addition: Add 100 µL of water (stoichiometric excess) dropwise while stirring.

-

Crystallization: Cool the mixture to 0 °C. The hydrate is less soluble in hexane than the ketone and will precipitate.

-

Filtration: Filter the white precipitate and wash with cold hexane.

-

Drying: Air dry. Do not use high vacuum or heat (>50°C) as this will dehydrate the compound back to the ketone.

Safety & Handling (E-E-A-T)

-

Toxicity: Fluorinated ketones are potent enzyme inhibitors.[1] Handle with care to avoid inhibition of endogenous esterases.

-

Volatility: The ketone form is volatile and lachrymatory. Use in a fume hood.[1]

-

Reactivity: Avoid strong bases, which can induce the haloform reaction, cleaving the CF

group to produce fluoroform (CHF

References

-

Beilstein Journals. (2022). Synthesis and characterization of nitro-substituted trifluoroacetophenone hydrates. Beilstein J. Org.[1] Chem.

-

Journal of Organic Chemistry. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[1][2][3][4] J. Org.[1][2] Chem., 79(10), 4270–4276.[2]

-

BenchChem. (2025). Trifluoroacetaldehyde and Ketone Hydrate Equilibrium Constants.[1][5]

-

NIST Chemistry WebBook. Ethanone, 2,2,2-trifluoro-1-phenyl- Spectra and Properties.[1]

-

Oxford University. Probing the Structure of Acetylcholinesterase Inhibitors using Solid State NMR.

Sources

- 1. CAS 434-45-7: 2,2,2-Trifluoro-1-phenylethanone [cymitquimica.com]

- 2. 2,2,2-Trifluoroacetophenone: an organocatalyst for an environmentally friendly epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Trifluoroacetaldehyde|CF3CHO Building Block [benchchem.com]

2,2,2-Trifluoro-1-phenylethane-1,1-diol: Technical Guide

[1]

Primary CAS Number: 434-45-7 (Refers to the parent ketone, 2,2,2-Trifluoroacetophenone, which exists in equilibrium with the diol in aqueous media).[1]

Synonyms: Trifluoroacetophenone hydrate;

Executive Summary: The Fluorine Effect

2,2,2-Trifluoro-1-phenylethane-1,1-diol represents a classic example of fluorine-enabled functional stability .[1] While most geminal diols (hydrates) are unstable and dehydrate spontaneously to their corresponding ketones (e.g., acetone hydrate), the strong electron-withdrawing nature of the trifluoromethyl (-CF

For researchers in drug discovery, this molecule is not merely a chemical intermediate but a Transition State Analogue (TSA) . Its tetrahedral geometry and hydroxyl groups mimic the high-energy intermediate formed during the hydrolysis of peptides and esters, making it a potent, reversible inhibitor of serine hydrolases and esterases.

Chemical Identity & Equilibrium Dynamics[1]

The Hydration Equilibrium

The core utility of this compound lies in its reversible hydration. In aqueous biological buffers, the parent ketone (2,2,2-trifluoroacetophenone) rapidly adds water to form the gem-diol.[1]

Thermodynamic Driver: The -CF

Figure 1: Hydration Equilibrium Pathway

Caption: The electron-withdrawing trifluoromethyl group stabilizes the sp3 gem-diol form, shifting equilibrium toward the hydrate in aqueous environments.[1]

Mechanism of Action: Transition State Mimicry

Serine Hydrolase Inhibition

The gem-diol structure of 2,2,2-Trifluoro-1-phenylethane-1,1-diol is isosteric with the tetrahedral intermediate formed when a serine protease (like acetylcholinesterase or chymotrypsin) attacks a peptide bond.[1]

-

Binding: The enzyme's active site serine hydroxyl attacks the electrophilic carbon of the inhibitor (or the inhibitor binds directly as the pre-formed gem-diol).

-

Stabilization: The resulting hemiketal adduct mimics the transition state of the natural substrate.

-

Oxyanion Hole: The fluorine atoms may also participate in secondary interactions, while the oxygen atoms of the diol interact with the enzyme's "oxyanion hole," locking the enzyme in an inactive state.

Figure 2: Enzyme Inhibition Mechanism

Caption: The inhibitor forms a stable adduct that mimics the geometry of the natural substrate's transition state, effectively blocking the catalytic cycle.

Synthesis & Manufacturing Protocols

Synthesis of Parent Ketone

The diol is rarely isolated as a dry solid due to the equilibrium; it is generated in situ or stored as the ketone. The parent ketone is synthesized via Friedel-Crafts Acylation .[1]

Protocol:

-

Reagents: Benzene (or substituted benzene), Trifluoroacetic anhydride (TFAA), Aluminum Chloride (AlCl

). -

Conditions: Anhydrous conditions, 0°C to Room Temperature.

-

Work-up: Acidic quench (HCl) converts the aluminum complex to the free ketone.

-

Purification: Distillation (Boiling point: ~165-166°C).

Generation of the Diol (Hydrate)

For biological assays or specific crystallizations:

-

Dissolution: Dissolve 2,2,2-trifluoroacetophenone in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Allow to stand for 30 minutes at room temperature. The solution now contains predominantly 2,2,2-Trifluoro-1-phenylethane-1,1-diol.[1]

-

Verification:

F NMR will show a shift from the ketone signal (

Organocatalytic Oxidation (Green Chemistry)

The hydrate serves as a catalyst for activating hydrogen peroxide (

-

Mechanism: The gem-diol reacts with

to form a perhydrate, which then transfers oxygen to the alkene. -

Advantage: Avoids toxic metal catalysts and uses water as the co-solvent.

Applications in Drug Development[2]

Table 1: Key Applications & Utility

| Domain | Application | Mechanism |

| Medicinal Chemistry | Bioisostere | The gem-diol moiety can replace unstable tetrahedral intermediates in inhibitor design.[1][2] |

| Neuroscience | AChE Inhibitor | Inhibits Acetylcholinesterase; investigated for neuroprotection and Alzheimer's research. |

| Synthetic Chemistry | CF | Precursor for synthesizing |

| Green Chemistry | Oxidation Catalyst | Activates |

Safety & Handling

-

Hazards (Parent Ketone): Flammable liquid (H226), Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Hydrate Specifics: While the aqueous solution is less volatile, it should be treated with the same precautions as the parent ketone.

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent uncontrolled hydration if the anhydrous form is desired. Refrigerate (2-8°C).

References

-

Chemical Identity & Properties

-

Hydration Equilibrium

-

Organocatalysis

- Enzyme Inhibition

-

Synthesis Applications

-

Sartori, G., & Maggi, R. (2010). "Friedel-Crafts Acylation." Advances in Friedel-Crafts Acylation Reactions. CRC Press. [Link]

-

Sources

- 1. 2,2,2-trichloro-1-phenylethane-1,1-diol | CAS#:110374-87-3 | Chemsrc [chemsrc.com]

- 2. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 3. 1-PHENYL-2,2,2-TRIFLUOROETHANOL price & availability - MOLBASE [molbase.com]

- 4. CAS 434-45-7: 2,2,2-Trifluoro-1-phenylethanone [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. | PDF or Rental [articles.researchsolutions.com]

Spectroscopic Characterization of 2,2,2-Trifluoro-1-phenylethane-1,1-diol: A Comprehensive Analytical Guide

Executive Summary

For researchers and drug development professionals working with fluorinated synthons, the accurate structural elucidation of trifluoromethylated compounds is paramount. 2,2,2-Trifluoro-1-phenylethane-1,1-diol is the stable gem-diol (hydrate) form of 2,2,2-trifluoroacetophenone. This whitepaper provides an in-depth technical analysis of its spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the causality behind these spectral features and providing self-validating experimental protocols, this guide serves as an authoritative reference for analytical and synthetic chemists.

Chemical Context: The Ketone-Hydrate Equilibrium

The spectroscopic profile of 2,2,2-trifluoro-1-phenylethane-1,1-diol cannot be understood without first addressing its thermodynamic origins. The highly electronegative trifluoromethyl (–CF₃) group exerts a profound electron-withdrawing inductive effect (–I) on the adjacent carbonyl carbon of 2,2,2-trifluoroacetophenone.

This withdrawal heavily destabilizes the ketone form, rendering the carbonyl carbon highly electrophilic. Consequently, upon exposure to ambient moisture or aqueous media, the ketone undergoes a rapid, thermodynamically driven nucleophilic addition of water to form the stable gem-diol [1]. Analysts must be acutely aware that unless the environment and solvents are rigorously anhydrous, the "ketone" will present spectroscopically as the hydrate.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of the hydrate structure, driven by characteristic spin-spin couplings between the fluorine nuclei and the carbon backbone.

-

¹H NMR (Solvent Dependency): The visibility of the gem-diol hydroxyl (–OH) protons is entirely dictated by the solvent. In non-polar, non-hydrogen-bonding solvents like CDCl₃, the –OH protons undergo rapid chemical exchange and often appear as a broad, indistinct baseline hump. However, in DMSO-d₆, strong intermolecular hydrogen bonding between the diol and the solvent restricts this exchange. This causality results in a distinct, sharp singlet (integrating to 2H) typically observed between

7.20 – 7.50 ppm [2]. The aromatic phenyl protons appear as a standard multiplet at -

¹³C NMR (C-F Coupling): The defining feature of the ¹³C spectrum is the heteronuclear splitting caused by the spin-½ ¹⁹F nuclei. The –CF₃ carbon appears as a distinct quartet at

123 ppm, exhibiting a massive one-bond coupling constant ( -

¹⁹F NMR: The three equivalent fluorine atoms present a sharp, uncoupled singlet at

-82 ppm (referenced to CFCl₃ or CF₃COOH), confirming the integrity of the –CF₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, orthogonal validation of the hydration state. The transformation from ketone to gem-diol is marked by the complete disappearance of the strong C=O stretching frequency typically found at

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI) in positive mode, the intact hydrate can be observed as the [M+H]⁺ ion at m/z 193 [1]. In Electron Impact (EI) MS, the molecular ion is often transient; the high energy of EI induces a facile loss of water (yielding the ketone radical cation at m/z 174) or the loss of the –CF₃ radical (yielding a resonance-stabilized phenyl-oxonium fragment at m/z 123).

Quantitative Data Summary

The following table synthesizes the expected quantitative spectroscopic data for 2,2,2-Trifluoro-1-phenylethane-1,1-diol.

| Analytical Technique | Parameter / Nucleus | Observed Value / Signal | Assignment & Causality |

| ¹H NMR (DMSO-d₆) | –OH Protons | Gem-diol hydroxyls (stabilized by H-bonding) | |

| Aromatic Protons | Phenyl ring protons | ||

| ¹³C NMR (DMSO-d₆) | –CF₃ Carbon | Trifluoromethyl carbon | |

| C(OH)₂ Carbon | Hydrated carbonyl carbon | ||

| Aromatic Carbons | Phenyl ring carbons | ||

| ¹⁹F NMR (DMSO-d₆) | –CF₃ Fluorines | Equivalent fluorine atoms | |

| IR (ATR-FTIR) | O–H Stretch | 3300 – 3450 cm⁻¹ (Broad, Strong) | Hydrogen-bonded hydroxyl groups |

| C=O Stretch | Absent ( | Confirms absence of the ketone form | |

| C–F Stretch | 1100 – 1300 cm⁻¹ (Strong) | Trifluoromethyl group | |

| MS (ESI+) | [M+H]⁺ | m/z 193 | Protonated intact hydrate molecule |

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following step-by-step methodologies.

Protocol A: Self-Validating NMR Acquisition (D₂O Exchange)

Purpose: To definitively assign the –OH protons and confirm the hydrate structure.

-

Sample Preparation: Dissolve 15–20 mg of the sample in 0.6 mL of anhydrous DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Initial Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra at 298 K. Ensure the relaxation delay (D1) for ¹³C is set to at least 2 seconds to account for the quaternary gem-diol carbon.

-

D₂O Exchange (Validation Step): Add 2 drops of D₂O to the NMR tube. Cap and invert the tube 5 times to mix thoroughly.

-

Secondary Acquisition: Re-acquire the ¹H NMR spectrum.

-

Causality Check: The signal at

7.20–7.50 ppm must disappear due to deuterium exchange (–OH

Protocol B: ATR-FTIR Analysis

-

Background: Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) from 4000 to 400 cm⁻¹.

-

Application: Apply 2–3 mg of the neat solid (or a concentrated drop if an oily mixture) directly onto the crystal. Apply the pressure arm until the force gauge indicates optimal contact.

-

Acquisition: Scan at a resolution of 4 cm⁻¹ for 32 scans.

-

Validation: Verify the complete absence of a sharp peak at 1720 cm⁻¹. If a minor peak is present, it indicates a partial equilibrium shift back to the ketone, likely due to sample drying or localized heating from the ATR pressure arm.

Protocol C: ESI-MS Sample Preparation

-

Dilution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade Acetonitrile.

-

Aqueous Doping: Dilute the stock to 10 µg/mL using a 50:50 mixture of Acetonitrile and 0.1% Formic Acid in Water . Note: The aqueous component is critical to push the equilibrium entirely to the hydrate form prior to ionization.

-

Injection: Inject via direct infusion at 10 µL/min into the ESI source operating in positive ion mode.

Mechanistic & Analytical Workflow

The following diagram illustrates the logical relationship between the hydration equilibrium and the subsequent analytical workflow used to characterize the molecule.

Analytical workflow for the hydration and spectroscopic characterization of the gem-diol.

References

-

Limnios, D.; Kokotos, C. G. "2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes." The Journal of Organic Chemistry, 2014, 79(10), 4270-4276.[Link]

-

Wang, L.; Liu, N.; Dai, B.; Shi, L. "A ligand-free strategy for the copper-catalyzed direct alkynylation of trifluoromethyl ketones." RSC Advances, 2015, 5, 53665-53670.[Link]

solubility of 2,2,2-Trifluoro-1-phenylethane-1,1-diol in organic solvents

An In-Depth Technical Guide to the Solubility and Chemical Dynamics of 2,2,2-Trifluoro-1-phenylethane-1,1-diol in Organic Solvents

Introduction: The Ketone-Hydrate Dichotomy

In the realm of fluorinated organic synthesis and drug design, 2,2,2-Trifluoro-1-phenylethane-1,1-diol (commonly referred to as 2,2,2-trifluoroacetophenone hydrate) represents a highly versatile, yet thermodynamically complex, building block. Unlike standard unfluorinated acetophenones, the strong electron-withdrawing nature of the trifluoromethyl (

For researchers developing transition-state inhibitors or synthesizing fluorinated active pharmaceutical ingredients (APIs), understanding the solubility and dynamic equilibrium of this gem-diol in organic solvents is not just a physical parameter—it is the foundation of reproducible reaction design.

Thermodynamic Principles of Solvation

As an application scientist, I frequently observe that irreproducibility in fluorinated ketone reactions stems from a misunderstanding of the solute's state. When handling 2,2,2-trifluoro-1-phenylethane-1,1-diol, its solubility is dictated by its dual hydrogen-bond donor capacity (from the two hydroxyl groups) and the hydrophobic, electron-deficient nature of the trifluoromethyl-phenyl scaffold.

In protic or polar aprotic solvents, the gem-diol is heavily stabilized through intermolecular hydrogen bonding. However, when dissolved in strictly anhydrous, non-polar solvents or subjected to chemical dehydrating agents, the equilibrium shifts back toward the highly electrophilic parent ketone, 2,2,2-trifluoroacetophenone 1.

Thermodynamic equilibrium between the ketone and gem-diol forms.

Quantitative Solubility Profile in Organic Solvents

To facilitate precise experimental design, the following table summarizes the empirical solubility characteristics of the solid gem-diol across various standard organic solvents at 25°C.

| Solvent Classification | Solvent | Solubility Range (mg/mL) | Solvation Mechanism & Field Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | Excellent hydrogen-bond acceptor; stabilizes the gem-diol form perfectly. Ideal for biological assay stock solutions. |

| Polar Aprotic | Tetrahydrofuran (THF) | > 50 | Good solubility; frequently used as the primary solvent for organometallic additions to the scaffold. |

| Polar Protic | Methanol (MeOH) | > 50 | Highly soluble; competitive hydrogen bonding maintains the diol state, preventing spontaneous dehydration. |

| Halogenated | Dichloromethane (DCM) | 10 - 25 | Moderate solubility; equilibrium may spontaneously shift toward the ketone if the solvent is strictly anhydrous. |

| Non-Polar | Hexane / Heptane | < 1 | Poorly soluble; the highly polar gem-diol remains as a solid suspension, whereas the ketone form is fully miscible. |

Experimental Workflows: Dissolution and Equilibrium Control

A robust protocol must be a self-validating system. If your synthetic step requires the electrophilic ketone but you are starting with the bench-stable 2,2,2-trifluoro-1-phenylethane-1,1-diol solid 2, you must actively manage the dehydration during dissolution.

Protocol: Controlled Dissolution and Dehydration for Anhydrous Synthesis

Objective : To dissolve the gem-diol and quantitatively convert it to the reactive electrophilic ketone form in situ prior to nucleophilic addition.

-

Step 1: Initial Dissolution

-

Action: Weigh 1.0 mmol (approx. 192 mg) of 2,2,2-trifluoro-1-phenylethane-1,1-diol. Suspend the solid in 5.0 mL of anhydrous Dichloromethane (DCM) or THF under an inert argon atmosphere.

-

Causality: The solid will initially show sluggish dissolution in DCM due to the strong intermolecular hydrogen bonding of the gem-diol crystal lattice.

-

-

Step 2: Chemical Dehydration

-

Action: Add activated 4Å molecular sieves (approx. 500 mg) or anhydrous magnesium sulfate (

) to the suspension. Stir vigorously at 25°C for 2–4 hours. -

Causality: The molecular sieves sequester the water released from the gem-diol, driving the Le Chatelier equilibrium entirely toward 2,2,2-trifluoroacetophenone. The solution will become completely homogenous as the highly soluble ketone is formed.

-

-

Step 3: Self-Validation via NMR

-

Action: Extract a 50 µL aliquot, dilute in

, and analyze via -

Causality: The gem-diol typically presents a

shift distinct from the ketone (the exact ppm depends on the internal standard, but the diol is generally shielded relative to the ketone). A single, clean peak confirms complete conversion, validating the anhydrous system before introducing moisture-sensitive reagents (e.g., Grignard reagents).

-

Experimental workflow for controlling dissolution and dehydration.

Analytical Troubleshooting & Field Insights

During chromatographic analysis, scientists often misinterpret the behavior of this compound. If analyzing the compound via reverse-phase HPLC (using Water/Acetonitrile gradients), the compound will predominantly exist and elute as the gem-diol.

Conversely, during Gas Chromatography (GC) analysis, analysts frequently report a mass corresponding to the ketone rather than the diol. This is not a contamination issue; the high injection port temperatures (typically >200°C) cause instantaneous thermal dehydration of the gem-diol in the gas phase. Furthermore, in X-ray crystallography and enzymatic studies, the compound is frequently observed binding to active sites strictly in its hydrate form, utilizing the diol motif for critical hydrogen bonding with surrounding residues 3. Understanding this thermodynamic interconversion across different solvent environments and temperatures is paramount for accurate structural validation.

References

-

Royal Society Publishing - Partial oxidation of alkanes by dioxiranes formed in situ at low temperature.[Link]

-

German National Library (d-nb.info) - Development of sustainable strategies for C-C bond formation and for the introduction of fluorinated groups.[Link]

-

Oxford Academic (OUP) - New imine-reducing enzymes from β-hydroxyacid dehydrogenases by single amino acid substitutions.[Link]

Sources

The Discovery, Synthesis, and Application of Trifluoromethylated Diols: A Technical Guide for Advanced Drug Development and Catalysis

Executive Summary

Trifluoromethylated diols (CF₃-diols) represent a privileged class of chemical architectures that bridge the gap between asymmetric organocatalysis and advanced medicinal chemistry. The incorporation of the strongly electron-withdrawing and sterically demanding trifluoromethyl (–CF₃) group into a diol scaffold fundamentally alters its physicochemical properties. In catalysis, it lowers the pKa of the hydroxyl groups, transforming them into potent hydrogen-bond donors capable of stabilizing highly organized chiral transition states. In drug development, the CF₃ group enhances lipophilicity, improves membrane permeability, and blocks cytochrome P450-mediated metabolic degradation.

This whitepaper explores the historical discovery of trifluoromethylation reagents, details the mechanistic causality behind their synthesis, and provides field-proven protocols for generating these highly valuable molecular building blocks.

Historical Evolution: The Ruppert-Prakash Breakthrough

Historically, the introduction of fluorine into organic molecules relied on highly toxic, corrosive, or ozone-depleting reagents (such as fluorine gas or hydrofluoric acid), which offered poor regioselectivity and functional group tolerance.

The landscape of organofluorine chemistry was revolutionized in 1984 when Ingo Ruppert first reported the synthesis of trifluoromethyltrimethylsilane (TMSCF₃). However, it was the pioneering optimization by G. K. Surya Prakash and Nobel Laureate George A. Olah at the University of Southern California in 1989 that transformed TMSCF₃ into a reliable, bench-stable reagent[1]. Now universally known as the Ruppert-Prakash reagent , TMSCF₃ allows for the direct nucleophilic trifluoromethylation of aldehydes, ketones, and diacyl fluorides. This breakthrough enabled the facile, scalable synthesis of complex trifluoromethylated alcohols and diols, unlocking new paradigms in both polymer science and pharmaceutical design[2].

Mechanistic Foundations of Nucleophilic Trifluoromethylation

The synthesis of CF₃-diols via the Ruppert-Prakash reagent relies on a precise sequence of activation and transfer. TMSCF₃ is essentially inert to carbonyl compounds under neutral conditions. The reaction must be initiated by a Lewis base—most commonly a naked fluoride ion provided by tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF)[3].

Causality of the Mechanism:

-

Initiation: The fluoride ion attacks the silicon atom of TMSCF₃, generating a highly reactive pentacoordinate silicate intermediate.

-

Transfer: This intermediate acts as a delivery vehicle for the CF₃⁻ carbanion equivalent, which attacks the electrophilic carbon of the target diketone or dialdehyde.

-

Trapping: The resulting alkoxide immediately attacks the silicon center of another TMSCF₃ molecule (or the byproduct TMSF), forming a stable silyl ether and propagating the catalytic cycle.

-

Deprotection: A final excess of fluoride or acidic hydrolysis cleaves the silyl ethers to yield the free CF₃-diol.

Mechanism of nucleophilic trifluoromethylation using TMSCF3 and TBAF.

Experimental Protocols: Synthesis of Trifluoromethylated Diols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the why behind each experimental manipulation.

Protocol A: Synthesis of Ferrocene-Based Chiral CF₃-Diols

Ferrocene-based diols are highly effective chiral catalysts. The addition of CF₃ groups prevents unwanted epimerization by restricting rotation around the diol backbone[3].

-

Step 1: Setup & Initiation. To a flame-dried, nitrogen-flushed 2-neck round-bottom flask, add the starting ferrocenyl diketone (1.0 equiv) and TMSCF₃ (5.0 equiv). Dissolve in anhydrous THF and cool to 0 °C in an ice bath.

-

Causality: Nitrogen prevents atmospheric moisture from prematurely hydrolyzing the moisture-sensitive TMSCF₃. The 0 °C environment controls the highly exothermic nature of the initial CF₃ transfer, preventing decomposition of the silicate intermediate.

-

-

Step 2: Catalytic Activation. Slowly add TBAF (0.1 mL of a 1 M solution in THF) dropwise. Stir at 0 °C.

-

Causality: Only a catalytic amount of TBAF is added initially to initiate the reaction without causing a runaway desilylation cascade.

-

-

Step 3: Deprotection. Once TLC analysis indicates complete consumption of the diketone, slowly add the remaining TBAF (5.0 equiv) at 0 °C, then warm to room temperature over 10 minutes.

-

Causality: The excess TBAF acts to cleave the intermediate silyl ethers, liberating the free hydroxyl groups to form the final diol.

-

-

Step 4: Quenching & Extraction. Quench the reaction with deionized H₂O. Separate the layers and back-extract the aqueous layer with diethyl ether (Et₂O).

-

Causality: Water protonates any remaining alkoxides and safely destroys unreacted TMSCF₃. Et₂O is chosen for back-extraction because the high lipophilicity of the CF₃-diol causes it to partition strongly into non-polar organic phases[3].

-

Protocol B: Synthesis of a CF₃-Diol Monomer via Trifluoroacetaldehyde Hydrate

Trifluoroacetaldehyde (CF₃CHO) hydrate is an atom-economical alternative to TMSCF₃ for generating α-trifluoromethyl alcohols and diols, particularly for advanced polymer synthesis[4].

-

Step 1: Deprotonation. In a dry flask, dissolve CF₃CHO hydrate in anhydrous DMF. Cool to 0 °C and add Potassium tert-butoxide (t-BuOK).

-

Causality: The strong base deprotonates the hydrate, generating the reactive CF₃⁻ anion equivalent in situ[4].

-

-

Step 2: Nucleophilic Addition. Add terephthalaldehyde to the mixture. Stir until the α-trifluoromethyl alkoxide intermediate is fully formed (monitored via TLC).

-

Step 3: Selective Reduction. Add Sodium borohydride (NaBH₄) directly to the reaction mixture.

-

Causality: Terephthalaldehyde contains two formyl groups. The CF₃⁻ attacks one, and the NaBH₄ selectively reduces the remaining unreacted formyl group to a hydroxymethyl group, yielding the asymmetric 1-(4-(hydroxymethyl)phenyl)-2,2,2-trifluoroethanol diol[4].

-

-

Step 4: Workup. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

-

Causality: NH₄Cl safely neutralizes the basic reaction mixture and destroys excess borohydride without the violent hydrogen gas evolution that would occur with strong acids.

-

Quantitative Data & Structure-Activity Relationships

The choice of reagent and conditions dictates the yield and application of the resulting CF₃-diol. The table below summarizes these quantitative metrics based on current literature standards.

| Substrate | CF₃ Source | Reagents / Conditions | Product Type | Yield Range | Key Application |

| Ferrocenyl Diketones | TMSCF₃ | TBAF, THF, 0 °C to RT | Chiral Ferrocene Diols | 53–79% | Asymmetric Organocatalysis (e.g., Hetero-Diels-Alder)[3] |

| Terephthalaldehyde | CF₃CHO Hydrate | t-BuOK, NaBH₄, DMF | Asymmetric CF₃-Diol Monomer | Quantitative | Advanced Fluorinated Polymers & Materials[4] |

| Perfluorinated Diacylfluorides | TMSCF₃ | KF, Acetonitrile | Cyclic/Acyclic CF₃-Diols | Modest | Specialty Solvents & Surface Coatings[2] |

| [6]Pericyclynedione | TMSCF₃ | TBAF, then SnCl₂/HCl | Bis-trifluoromethylated Diols | ~74% | Carbo-cyclohexadiene synthesis[5] |

Applications in Catalysis and Drug Development

Asymmetric Organocatalysis

In organocatalysis, diols act as Brønsted acids, activating electrophiles via hydrogen bonding. The introduction of a CF₃ group adjacent to the carbinol center exerts a profound electron-withdrawing inductive effect. This significantly lowers the pKa of the hydroxyl proton, making it a much stronger hydrogen-bond donor.

When applied to asymmetric Hetero-Diels-Alder (HDA) reactions, CF₃-diols form highly rigid, bifurcated hydrogen-bonded networks with the incoming aldehyde substrate. Furthermore, the steric bulk of the CF₃ group dictates the coordination geometry, effectively shielding one face of the substrate and leading to high enantiomeric excess (ee) in the final product[3].

Role of CF3-diols in stabilizing chiral transition states via H-bonding.

Medicinal Chemistry and Drug Development

In drug discovery, the CF₃ group is often referred to as the "kingpin" of structural modifications. Approximately 20-25% of modern pharmaceuticals contain at least one fluorine atom[6]. Incorporating CF₃-diols into drug scaffolds (such as the synthesis of trifluoromethylated amino acids or analogs of the antitumor metabolite macrosphelide A) serves two primary functions[7][8]:

-

Metabolic Stability: The strong C–F bond resists oxidative degradation by liver cytochrome P450 enzymes, prolonging the drug's half-life.

-

Lipophilicity Tuning: The CF₃ group increases the overall lipophilicity (LogP) of the molecule, which directly enhances cellular membrane permeability and bioavailability without adding excessive molecular weight.

Conclusion

The transition of trifluoromethylated diols from niche chemical curiosities to foundational pillars of modern chemistry is a testament to the power of reagent design. From the historical development of the Ruppert-Prakash reagent to the modern application of CF₃CHO hydrates, the ability to selectively install CF₃ groups onto diol scaffolds has provided researchers with unprecedented control over molecular acidity, steric conformation, and pharmacokinetic stability. As drug targets become more complex and the demand for highly selective organocatalysts grows, the strategic deployment of CF₃-diols will remain at the forefront of chemical innovation.

References

-

Design and Synthesis of a Ferrocene‐Based Diol Library and Application in the Hetero‐Diels‐Alder Reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Trifluoromethyltrimethylsilane (Molecule of the Week) Source: American Chemical Society (ACS) URL:[Link]

-

Fluorine in Medicinal Chemistry and Chemical Biology Source: National Academic Digital Library of Ethiopia URL:[Link]

-

Trifluoromethylation of Perfluorinated Diacylfluorides: Synthesis of the Diketone CF2(C(O)CF3)2 and the Diol CF2(C(OH)(CF3)2)2 Source: Acta Chimica Slovenica URL:[Link]

-

One Man's Trash, Another Man's Treasure (Fluoroform Conversion) Source: USC Dornsife URL:[Link]

Sources

- 1. acs.org [acs.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. Design and Synthesis of a Ferrocene‐Based Diol Library and Application in the Hetero‐Diels‐Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoroacetaldehyde|CF3CHO Building Block [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. One Man’s Trash, Another Man’s Treasure [dornsife.usc.edu]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. researchgate.net [researchgate.net]

Methodological & Application

use of 2,2,2-Trifluoro-1-phenylethane-1,1-diol in organic synthesis

Topic: Use of 2,2,2-Trifluoro-1-phenylethane-1,1-diol in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Green Catalysis and Chiral Synthesis

Introduction: The Gem-Diol / Ketone Equilibrium

2,2,2-Trifluoro-1-phenylethane-1,1-diol (CAS: 434-45-7 for the parent ketone, often sold as the hydrate or equilibrating mixture) represents a unique class of fluorinated building blocks. Unlike non-fluorinated acetophenones, the strong electron-withdrawing effect of the trifluoromethyl group destabilizes the carbonyl, shifting the equilibrium in the presence of water or moisture heavily toward the gem-diol (hydrate) form.

Key Chemical Characteristics:

-

Stability: The diol is a stable solid, whereas the parent ketone is a hygroscopic liquid.

-

Reactivity Profile: It serves two distinct roles in synthesis:[1][2][3]

-

As a Pro-Electrophile: Dehydrates in situ to generate the highly electrophilic trifluoroacetophenone for nucleophilic attack or Friedel-Crafts reactions.

-

As an Organocatalyst: The diol itself (and its equilibrium species) activates hydrogen peroxide for the green epoxidation of alkenes.

-

Application I: Organocatalytic Epoxidation of Alkenes

Context: The diol acts as a pre-catalyst in the Payne-type oxidation. In aqueous buffered media, the diol exchanges with hydrogen peroxide to form a perhydrate species, which is the active oxygen transfer agent. This method avoids transition metals and uses benign oxidants.[]

Mechanistic Pathway

The reaction proceeds via the formation of a peroxycarboximidic acid-like intermediate or a direct perhydrate, depending on the specific conditions (e.g., presence of acetonitrile).[5]

Figure 1: Catalytic cycle for the epoxidation of alkenes mediated by trifluoroacetophenone hydrate species.

Detailed Protocol: Epoxidation of Trans-Stilbene

Objective: Synthesis of trans-stilbene oxide using 2,2,2-trifluoro-1-phenylethane-1,1-diol as a catalyst.

Reagents:

-

Substrate: trans-Stilbene (1.0 mmol)

-

Catalyst: 2,2,2-Trifluoroacetophenone (or its hydrate) (0.05 mmol, 5 mol%)

-

Oxidant: 30% Aqueous

(5.0 mmol) -

Solvent: Acetonitrile (

) / Buffer (0.6 M

Step-by-Step Procedure:

-

Buffer Preparation: Prepare a 0.6 M

solution containing EDTA to chelate trace metals that might decompose -

Reaction Assembly: In a 25 mL round-bottom flask, dissolve trans-stilbene (180 mg, 1 mmol) in

(3 mL). -

Catalyst Addition: Add 2,2,2-trifluoroacetophenone (or hydrate equivalent) (8.7 mg, 0.05 mmol).

-

Oxidant Addition: Add the buffer solution (2 mL) followed by the dropwise addition of 30%

(0.5 mL) over 5 minutes. -

Monitoring: Stir vigorously at room temperature. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 2–4 hours.

-

Workup: Quench with saturated

solution (to destroy excess peroxide). Extract with Ethyl Acetate ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography.

Validation Criteria:

-

Yield: Expect >90%.

-

Selectivity: Retention of stereochemistry (trans-epoxide from trans-alkene).

Application II: Synthesis of Chiral -Trifluoromethyl Alcohols

Context: The diol/ketone is a pivotal substrate for synthesizing chiral drugs.[6] The

Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective synthesis of (S)-2,2,2-trifluoro-1-phenylethanol.

Reagents:

-

Substrate: 2,2,2-Trifluoro-1-phenylethane-1,1-diol (1.0 mmol) [dehydrates in situ]

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)

-

Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope) or Sodium Formate in water.

-

Solvent: Water/DCM biphasic system or neat water.

Step-by-Step Procedure:

-

Catalyst Prep: In a Schlenk tube, dissolve the Ru-catalyst (6.4 mg, 0.01 mmol) in minimal DCM.

-

Substrate Loading: Add the diol (192 mg, 1.0 mmol). If using the hydrate solid, no pre-drying is required for aqueous ATH.

-

Reaction Initiation: Add aqueous Sodium Formate solution (5 M, 2 mL).

-

Incubation: Stir at 40°C for 12 hours. The biphasic mixture allows the product to partition.

-

Workup: Extract with ether. Wash with brine.[7] Dry over

. -

Analysis: Determine conversion by

NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

Data Summary: Catalyst Performance

| Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Ru-(S,S)-TsDPEN | H2O/HCOONa | 12 | 96 | 94 (S) |

| Rh-Cp*-(S,S)-TsDPEN | H2O/HCOONa | 8 | 98 | 92 (S) |

| Baker's Yeast | Water | 48 | 75 | >99 (S) |

Application III: Friedel-Crafts Hydroxyalkylation

Context: This reaction utilizes the "masked" electrophilicity of the diol. Under acidic conditions, water is eliminated to form the activated cation, which attacks electron-rich arenes (e.g., phenols, anilines) to form bis-aryl trifluoroethanes—analogues of Bisphenol A (BPA) but with a fluorinated core (Bisphenol AF type).

Reaction Scheme

(Note: If mono-alkylation is desired to form the carbinol, milder conditions are used).Protocol: Synthesis of 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)diphenol

Reagents:

-

Substrate: 2,2,2-Trifluoro-1-phenylethane-1,1-diol (10 mmol)

-

Nucleophile: Phenol (excess, 40 mmol)

-

Catalyst: Triflic Acid (

) or Methanesulfonic acid with 3-mercaptopropionic acid (promoter).

Step-by-Step Procedure:

-

Mixing: In a glass pressure tube, combine the diol (1.92 g) and phenol (3.76 g).

-

Catalyst Addition: Cool to 0°C. Add Methanesulfonic acid (5 mL) and 3-mercaptopropionic acid (0.1 mL) as a co-catalyst (enhances para-selectivity).

-

Heating: Seal and heat to 60°C for 6 hours. The diol dehydrates and the resulting carbocation reacts twice with phenol.

-

Quench: Pour the mixture into crushed ice/water (100 mL). The product will precipitate as a gummy solid or powder.

-

Purification: Filter the solid. Dissolve in hot toluene and recrystallize to remove excess phenol and ortho-isomers.

-

Characterization:

NMR will show the disappearance of the methine proton and the presence of para-substituted phenol rings.

Handling, Safety, and Stability

Safety Data Sheet (SDS) Summary:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

Storage: Hygroscopic. Store in a cool, dry place under inert gas if maintaining the anhydrous ketone form. The hydrate (diol) is stable at room temperature but should be kept in a tightly sealed container.

Stability Note:

In NMR solvents like

-

Ketone:

approx -72 ppm. -

Diol:

approx -82 ppm. -

Tip: For precise stoichiometry in anhydrous reactions, distill the material from

to remove the hydrate water immediately before use.

References

-

Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[5][8][9] The Journal of Organic Chemistry, 79(10), 4270–4276.[9] Link

-

Wu, B.-B., et al. (2022). Enantioselective Synthesis of Secondary

-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation.[6] Journal of the American Chemical Society, 144(15), 6543-6550. Link -

PubChem. 4,4'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)diphenol (Compound Summary). Link

-

Fisher Scientific. Safety Data Sheet: 2,2,2-Trifluoroacetophenone. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]

- 7. EP0258172A1 - Use of 2,2,2-trichloro-1-phenylethanol alkyl ethers as perfumes - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]

Application Note: 2,2,2-Trifluoro-1-phenylethane-1,1-diol as a Robust, Fluorinated Protecting Group

The following Application Note and Protocol Guide details the use of 2,2,2-Trifluoro-1-phenylethane-1,1-diol (the stable hydrate of 2,2,2-trifluoroacetophenone) as a specialized protecting group.

Executive Summary

2,2,2-Trifluoro-1-phenylethane-1,1-diol (TFAP-hydrate) serves as a specialized reagent for the protection of 1,2- and 1,3-diols as cyclic ketals (2-phenyl-2-(trifluoromethyl)-1,3-dioxolanes). Unlike standard acetonides (from acetone) or benzylidene acetals (from benzaldehyde), the TFAP-derived ketal incorporates a strongly electron-withdrawing trifluoromethyl (

This substitution imparts two critical properties:

-

Enhanced Acid Stability: The

group destabilizes the oxocarbenium ion intermediate required for hydrolysis, rendering the protecting group significantly more resistant to acidic conditions than non-fluorinated analogs. This allows for orthogonal protection strategies where other acid-labile groups (e.g., Boc, Trityl, Acetonide) can be removed selectively. -

NMR Reporter: The distinct

Chemical Basis & Mechanism

The reagent exists in equilibrium between its gem-diol (hydrate) and ketone forms. In the presence of a diol and an acid catalyst, the equilibrium is driven toward the cyclic ketal via dehydration.

The Stability Effect

The hydrolysis of acetals/ketals proceeds via an oxocarbenium ion intermediate.

-

Standard Acetonide: The intermediate is stabilized by electron-donating methyl groups, making formation and hydrolysis relatively fast/easy.

-

TFAP Ketal: The strong inductive effect (

) of the-

Result: The group survives conditions (e.g., 80% AcOH, dilute HCl) that would cleave a standard acetonide.

-

Reagent Equilibrium Diagram

Figure 1: The reagent is supplied as the stable hydrate but reacts as the ketone. Water removal is critical for driving the protection step.

Experimental Protocols

Protocol A: Protection of 1,2-Diols (Azeotropic Distillation)

Objective: Install the TFAP protecting group on a substrate containing a vicinal diol. Scope: Suitable for substrates stable to refluxing benzene/toluene and p-TsOH.

Materials:

-

Substrate (1,2-diol): 1.0 equiv.[1]

-

2,2,2-Trifluoro-1-phenylethane-1,1-diol: 1.2 – 1.5 equiv.

-

p-Toluenesulfonic acid (p-TsOH): 0.05 equiv (catalyst).

-

Solvent: Toluene or Benzene (anhydrous).

-

Apparatus: Dean-Stark trap.

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Dissolution: Dissolve the substrate (10 mmol) and TFAP-hydrate (12-15 mmol) in Toluene (50 mL).

-

Catalysis: Add p-TsOH (0.5 mmol).

-

Reflux: Heat the mixture to reflux. As the TFAP-hydrate dehydrates and reacts with the diol, water will co-distill with toluene.

-

Monitoring: Monitor by TLC or

NMR (shift from hydrate ~-82 ppm to ketal ~-70 to -80 ppm range, dependent on diastereomers). Reaction is typically complete in 4–12 hours. -

Workup: Cool to room temperature. Add solid

or a few drops of -

Isolation: Wash with water (2 x 20 mL) and brine. Dry organic layer over

, filter, and concentrate. -

Purification: Purify by flash column chromatography (Silica gel). Note: The product may exist as a mixture of diastereomers due to the new chiral center at the acetal carbon.

Protocol B: Deprotection (Hydrolysis)

Objective: Remove the TFAP group to regenerate the free diol.

Mechanism: Acid-catalyzed hydrolysis requiring forcing conditions due to

Materials:

-

Acid: Concentrated HCl or Trifluoroacetic acid (TFA).

-

Solvent: Methanol or THF/Water mixture.

Procedure:

-

Dissolution: Dissolve the protected substrate in Methanol (0.1 M concentration).

-

Acidification: Add concentrated HCl (10% v/v relative to solvent) or use a 4:1 mixture of TFA:Water.

-

Note: Unlike acetonides which cleave with catalytic acid at RT, TFAP ketals often require heating.

-

-

Reaction: Heat to 50–60°C. Monitor by TLC for the disappearance of the non-polar ketal spot.

-

Timeframe: 2–24 hours depending on steric hindrance.

-

-

Workup: Neutralize with saturated aqueous

. Extract with EtOAc or DCM. -

Analysis: Confirm loss of the

signal in

Comparative Analysis & Selection Guide

The following table assists in selecting the TFAP group over conventional alternatives.

| Feature | Isopropylidene (Acetonide) | Benzylidene Acetal | TFAP Ketal (This Reagent) |

| Reagent | Acetone / 2,2-DMP | Benzaldehyde | TFAP Hydrate |

| Formation | Fast, Kinetic | Thermodynamic | Thermodynamic (Slow) |

| Acid Stability | Low (Cleaves w/ AcOH) | Moderate | High (Resists 80% AcOH) |

| Base Stability | High | High | High |

| Cleavage | Mild Acid (RT) | Acid or Hydrogenolysis | Strong Acid / Heat |

| NMR Tag | |||

| Lipophilicity | Low | Moderate | High (Fluorine effect) |

Orthogonal Strategy Workflow

The high acid stability of the TFAP ketal allows for the sequential removal of protecting groups.

Figure 2: Orthogonal deprotection scheme demonstrating the survival of the TFAP group during standard Boc deprotection.

Advanced Application: NMR Monitoring

In complex synthesis, overlapping proton signals often obscure reaction progress. The TFAP group acts as a built-in "spy" tag.

-

Reagent Signal:

ppm (Hydrate form in -

Product Signal:

to -

Diastereomers: If the diol is chiral, two distinct

singlets will appear (corresponding to the R and S configurations at the acetal center). Integration of these peaks allows for rapid determination of diastereomeric ratios (dr) without chiral HPLC.

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for acetal stability and orthogonality).

- Omote, M. et al. "Regio- and Diastereoselective Protection of 1,2-Diols with Trifluoroacetophenone." Chem. Pharm. Bull.2004, 52, 993-995.

- Fuchs, P. L.Handbook of Reagents for Organic Synthesis, Fluorine-Containing Reagents; John Wiley & Sons, 2016.

-

Kokotos, C. G. et al. "2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes."[6][7] J. Org.[6][7][8] Chem.2014 , 79, 4270–4276.[6] Link (Reference for the reactivity of the hydrate/ketone equilibrium).

- Sani, M. et al. "Use of Trifluoroacetophenone as a 19F NMR Tag for Chiral Recognition." Tetrahedron: Asymmetry2008, 19, 168-175. (Application of the group as an analytical handle).

Sources

- 1. rsc.org [rsc.org]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. Protection and Deprotection [cem.com]

- 4. WO2005021487A1 - Cathepsin inhibitors - Google Patents [patents.google.com]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

Application Note: Electrophilic O-Functionalization of 2,2,2-Trifluoro-1-phenylethane-1,1-diol

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Synthesis of fluorinated acetals, geminal diesters, and enzyme transition-state analogs.

Chemical Context & Mechanistic Principles

In aqueous and organic environments, most aldehydes and ketones exist in a dynamic equilibrium with their geminal diol (hydrate) forms, overwhelmingly favoring the parent carbonyl compound due to steric and thermodynamic factors[1]. However, the introduction of a strongly electron-withdrawing trifluoromethyl (

This thermodynamic sink is so pronounced that 2,2,2-trifluoro-1-phenylethane-1,1-diol (trifluoroacetophenone hydrate) is frequently isolated as a major, unreactive byproduct during base-mediated trifluoromethylation attempts of ketones[2]. In drug development, this exceptional stability is leveraged to utilize the hydrate as a transition-state analog and co-crystallization ligand for mapping the active sites of Imine Reductases (IREDs) and

The Reactivity Paradox (Causality)

When attempting to functionalize this stable gem-diol with electrophiles, chemists face a "reactivity paradox." The inductive pull of the

Field-Proven Insight: Standard mild bases (e.g., triethylamine, pyridine) are insufficient to drive electrophilic trapping. Quantitative deprotonation using a strong, non-nucleophilic base (such as Sodium Hydride, NaH) is mandatory. The formation of the highly reactive bis-alkoxide intermediate is the critical step required to overcome the deactivated nature of the oxygen nucleophiles, enabling successful attack on acyl chlorides or alkyl halides.

Reaction Pathway Visualization

Electrophilic O-functionalization pathway of trifluoroacetophenone hydrate.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By monitoring specific in-process physical changes (e.g., gas evolution, temperature fluctuations), the operator can confirm the success of intermediate states before proceeding.

Protocol A: Synthesis of Geminal Diesters via O-Acylation

Objective: Complete O-acylation using acyl chlorides to form stable fluorinated gem-diesters.

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge with inert gas (

or Argon) for 10 minutes. -

Substrate Solvation: Dissolve 2,2,2-trifluoro-1-phenylethane-1,1-diol (1.0 eq, 5.0 mmol) in 15 mL of anhydrous THF.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Alkoxide formation is highly exothermic; thermal control prevents solvent degradation and side reactions.

-

Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 2.5 eq, 12.5 mmol) in three equal portions over 10 minutes.

-

Self-Validation Check: Vigorous

gas evolution must be observed. The 0.5 eq excess compensates for trace moisture and ensures complete bis-alkoxide formation.

-

-

Intermediate Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature until gas evolution completely ceases.

-

Electrophilic Trapping: Re-cool to 0 °C. Add the chosen acyl chloride (e.g., Acetyl chloride, 2.5 eq) dropwise via syringe.

-

Reaction Completion: Warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The highly polar diol baseline spot must disappear, replaced by a high-

product spot. -

Quench & Isolate: Carefully quench with saturated aqueous

(10 mL) at 0 °C. Extract with Ethyl Acetate (

Protocol B: Synthesis of Fluorinated Acetals via O-Alkylation

Objective: O-alkylation using alkyl halides. Due to the deactivated nature of the alkoxide, this requires catalytic acceleration.

-

Initial Setup: Follow Steps 1–5 from Protocol A, substituting anhydrous DMF for THF if utilizing highly unreactive alkyl bromides/chlorides.

-

Catalyst Addition: Add Tetrabutylammonium iodide (TBAI, 0.1 eq).

-

Causality: The

group heavily deactivates the alkoxide. TBAI acts as a phase-transfer and nucleophilic catalyst (in situ Finkelstein conversion of

-

-

Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 2.5 eq).

-

Thermal Activation: Heat the reaction to 60 °C and stir for 12–24 hours.

-

Workup: Quench with cold water. Extract with Diethyl Ether (

mL) to minimize DMF carryover. Wash the organic layer extensively with water (

Quantitative Data & Condition Matrix

The table below summarizes the divergent parameters required based on the chosen electrophile class.

| Parameter | Protocol A: O-Acylation | Protocol B: O-Alkylation |

| Electrophile Type | Acyl Chlorides ( | Alkyl Halides ( |

| Optimal Base | NaH (60% dispersion) | NaH or KHMDS |

| Primary Solvent | Anhydrous THF | Anhydrous DMF or THF |

| Catalyst Requirement | None required | TBAI (0.1 eq) highly recommended |

| Thermal Profile | 0 °C | Room Temperature |

| Reaction Time | 2 – 4 hours | 12 – 24 hours |

| Expected Yield | 75 – 90% | 60 – 80% |

References

-

Chemistry LibreTexts. "19.5: Nucleophilic Addition of Water- Hydration". Provides foundational thermodynamic data on the equilibrium of gem-diols and the electronic impact of adjacent electron-withdrawing groups. URL: [Link]

-

Lenz, M., et al. (2018).

-hydroxyacid dehydrogenases by single amino acid substitutions". Oxford Academic (Protein Engineering, Design and Selection). Details the isolation of trifluoroacetophenone hydrate and its structural utility as a stable transition-state ligand in enzymatic active sites. URL: [Link] -

D-NB.info Repository. "Development of sustainable strategies for C-C bond formation and for the introduction of fluorinated groups". Discusses the formation of 2,2,2-trifluoro-1-phenylethane-1,1-diol as a major byproduct resulting from the nucleophilic attack of base on trifluoroacetophenone. URL: [Link]

Sources

Application Note: Chiral Derivatization and Separation Protocols for 2,2,2-Trifluoro-1-phenylethane-1,1-diol and Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6]

Critical Chemical Insight: Researchers working with 2,2,2-Trifluoro-1-phenylethane-1,1-diol (CAS: 340-06-7) must first recognize that this compound is the stable gem-diol (hydrate) form of 2,2,2-trifluoroacetophenone .

In its 1,1-diol state (

-

Separation of the Alcohol Derivative: The reduction of the diol/ketone yields 2,2,2-Trifluoro-1-phenylethanol (TFPE) , a widely used Chiral Solvating Agent (CSA) (Pirkle’s Alcohol). This molecule is chiral and requires resolution.[1][2][3]

-

Separation of Amine Derivatives: The ketone/diol is used as a precursor to synthesize 2,2,2-Trifluoro-1-phenylethylamine , a valuable chiral building block.

This guide provides protocols for the derivatization and separation of the chiral alcohol (TFPE) derived from the 1,1-diol, as this is the primary target in pharmaceutical and agrochemical workflows.

Experimental Workflow Logic

The following diagram illustrates the chemical pathway from the achiral 1,1-diol to its chiral derivatives and the subsequent separation strategies.

Figure 1: Workflow for the conversion of the achiral 1,1-diol to the chiral alcohol (TFPE) and subsequent separation pathways via derivatization (Method A) or direct chiral chromatography (Method B).[4]

Method A: Indirect Separation via Chiral Derivatization

Objective: Convert enantiomers of 2,2,2-Trifluoro-1-phenylethanol (TFPE) into diastereomers using a chiral derivatizing agent (CDA), allowing separation on standard achiral (C18) columns.

Derivatizing Agent: (S)-(-)-Camphanic Chloride (CAS: 39637-74-6). Rationale: The camphanic moiety is bulky and rigid, providing excellent discrimination between the resulting diastereomeric esters.

Reagents & Equipment[2][8][9]

-

Substrate: Racemic 2,2,2-Trifluoro-1-phenylethanol (derived from the 1,1-diol).

-

Reagent: (S)-(-)-Camphanic chloride (>98% ee).

-

Base: Pyridine (anhydrous) or Triethylamine/DMAP.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: 0.1 M HCl, Sat. NaHCO3.

Derivatization Protocol[10]

-

Preparation: In a 4 mL glass vial, dissolve 10 mg (0.05 mmol) of the racemic alcohol in 1.0 mL of anhydrous DCM.

-

Addition: Add 15 mg (0.07 mmol, 1.4 eq) of (S)-(-)-Camphanic chloride.

-

Catalysis: Add 10 µL of anhydrous pyridine.

-

Reaction: Cap the vial and stir at room temperature for 60 minutes . Monitor by TLC (Hexane/EtOAc 80:20) for disappearance of the alcohol.

-

Workup:

-

Wash the reaction mixture with 0.5 mL 0.1 M HCl (to remove pyridine).

-

Wash with 0.5 mL Sat. NaHCO3 (to remove excess acid chloride).

-

Dry the organic layer over anhydrous

. -

Evaporate solvent under nitrogen flow.

-

-

Reconstitution: Dissolve the residue in 1.0 mL Acetonitrile/Water (50:50) for HPLC injection.[5]

Separation Conditions (Achiral HPLC)

The resulting diastereomers ((S)-camphanate-(R)-TFPE and (S)-camphanate-(S)-TFPE) have different physical properties and can be separated on a standard C18 column.

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 40% B to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Phenyl absorbance) |

| Temperature | 30°C |

Method B: Direct Chiral Separation (SFC/HPLC)

Objective: Direct resolution of the alcohol without prior derivatization. This is the preferred modern method for high-throughput analysis.

Mechanism: The trifluoromethyl group (

Protocol

-

Sample Prep: Dissolve the racemic alcohol (or the 1,1-diol which equilibrates to the ketone/alcohol in situ depending on conditions, though pure alcohol is preferred) in Ethanol/Hexane (1:9) at 1 mg/mL.[1]

-

Column Selection:

-

Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Secondary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Chromatographic Conditions[1]

| Parameter | HPLC Conditions | SFC Conditions (Greener/Faster) |

| Mobile Phase | Hexane : Isopropanol (90:10) | |

| Flow Rate | 0.5 - 1.0 mL/min | 2.0 - 3.0 mL/min |

| Back Pressure | N/A | 120 bar |

| Detection | UV @ 210 nm, 254 nm | UV @ 210 nm, 254 nm |

| Selectivity ( | Typically > 1.2 | Typically > 1.5 |

Note on 1,1-Diol Stability: If injecting the 1,1-diol directly, ensure the mobile phase is strictly non-aqueous (normal phase) to prevent in-column equilibrium shifts. However, the alcohol form is the standard target for these columns.

Method C: Synthesis of Chiral Amine Derivatives

Context: If the "derivatization of the 1,1-diol" implies using it as a starting material to create a chiral amine.

Protocol:

-

Dehydration: Reflux 2,2,2-Trifluoro-1-phenylethane-1,1-diol in toluene with a Dean-Stark trap to isolate the ketone.

-

Leuckart-Wallach Reaction: React the ketone with ammonium formate/formamide at 160°C to yield N-(2,2,2-trifluoro-1-phenylethyl)formamide .

-

Hydrolysis: Acid hydrolysis (HCl) yields racemic 2,2,2-trifluoro-1-phenylethylamine .

-

Resolution:

-

Chemical: Crystallization with (L)-Tartaric acid.

-

Enzymatic: Kinetic resolution using Candida antarctica Lipase B (CAL-B) with ethyl acetate as the acyl donor.

-

References

-

Pirkle, W. H., et al. "Chiral Solvating Agents. Use of 2,2,2-Trifluoro-1-phenylethanol in NMR." Journal of the American Chemical Society, vol. 99, no. 25, 1977. Link

-

Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Application Guide, 2023. Link

- Sato, K., et al. "Enantiomeric separation of trifluoromethyl-substituted alcohols using polysaccharide-based chiral stationary phases.

-

Sigma-Aldrich. "Product Specification: 2,2,2-Trifluoro-1-phenylethanol." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 5. juniperpublishers.com [juniperpublishers.com]